molecular formula C26H24N2O6 B13373914 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B13373914
M. Wt: 460.5 g/mol
InChI Key: PZCPVCYXGOYVES-ZNTNEXAZSA-N
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Description

5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including methoxy, hydroxy, benzoyl, and pyridinylmethyl, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include:

    Grignard reagents: for forming carbon-carbon bonds.

    Oxidizing agents: such as potassium permanganate or chromium trioxide for introducing hydroxyl groups.

    Catalysts: like palladium or platinum for facilitating coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Continuous flow reactors: for efficient heat and mass transfer.

    Automated synthesis systems: to minimize human error and increase reproducibility.

    Purification techniques: such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Replacement of methoxy groups with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of methoxy groups could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, the compound might be investigated for its pharmacological properties. It could serve as a lead compound for developing new therapeutic agents targeting specific diseases.

Industry

In the industrial sector, the compound could be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering gene expression: Affecting transcription factors and gene regulatory networks.

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: shares structural similarities with other pyrrol-2-one derivatives, which may also feature methoxy, hydroxy, and benzoyl groups.

Uniqueness

The unique combination of functional groups in this compound distinguishes it from other similar compounds. Its specific arrangement of methoxy, hydroxy, benzoyl, and pyridinylmethyl groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H24N2O6

Molecular Weight

460.5 g/mol

IUPAC Name

(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H24N2O6/c1-32-18-8-4-7-17(12-18)24(29)22-23(20-13-19(33-2)9-10-21(20)34-3)28(26(31)25(22)30)15-16-6-5-11-27-14-16/h4-14,23,29H,15H2,1-3H3/b24-22+

InChI Key

PZCPVCYXGOYVES-ZNTNEXAZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CC4=CN=CC=C4

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CC4=CN=CC=C4

Origin of Product

United States

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